Benzene, 1,4-bis(ethoxymethyl)-
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Overview
Description
Benzene, 1,4-bis(ethoxymethyl)-, also known as 1,4-di(ethoxymethyl)benzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 4 positions of the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(ethoxymethyl)- typically involves the reaction of p-xylene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods: Industrial production of Benzene, 1,4-bis(ethoxymethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: Benzene, 1,4-bis(ethoxymethyl)- can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced using hydrogenation reactions to form the corresponding ethyl-substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Terephthalic acid.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives
Scientific Research Applications
Benzene, 1,4-bis(ethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding aromatic substitution mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(ethoxymethyl)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The ethoxymethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives. The pathways involved include the formation of a sigma complex followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Benzene, 1,4-bis(methoxymethyl)-: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
Benzene, 1,4-bis(phenylethynyl)-: Contains phenylethynyl groups, used in liquid crystal applications.
Benzene, 1,4-bis(4-pyridylethynyl)-: Contains pyridylethynyl groups, known for its unique aggregation-induced emission properties.
Uniqueness: Benzene, 1,4-bis(ethoxymethyl)- is unique due to its ethoxymethyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
CAS No. |
112039-24-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,4-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FYFNKGINBOBCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)COCC |
Origin of Product |
United States |
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